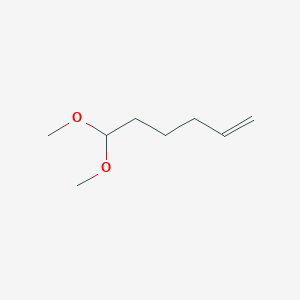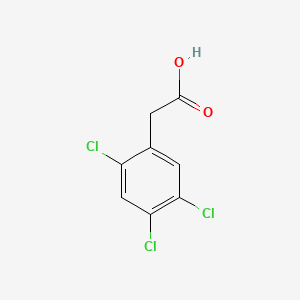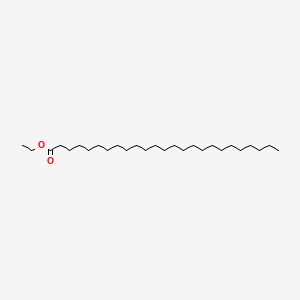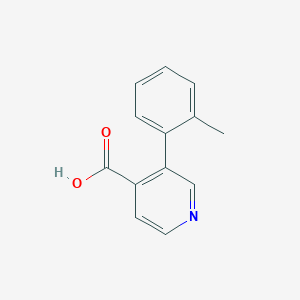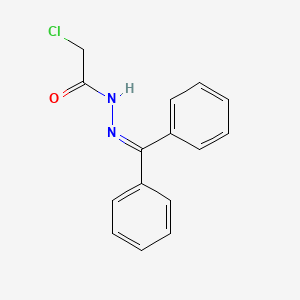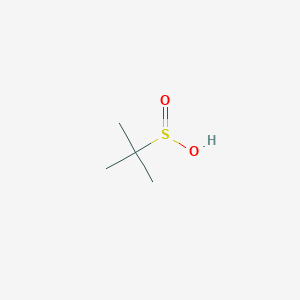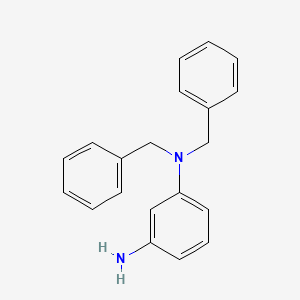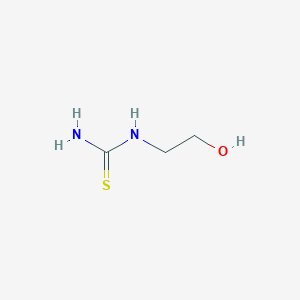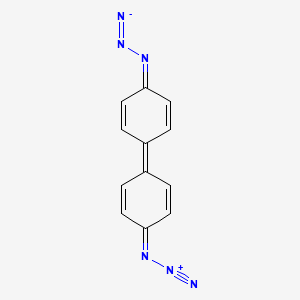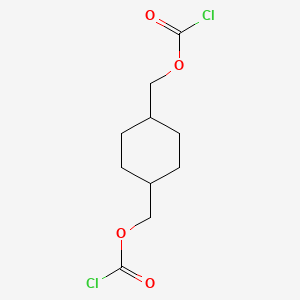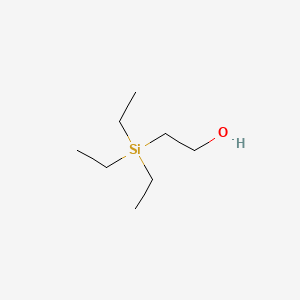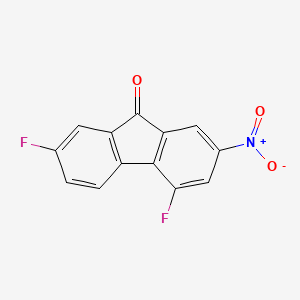
4,7-Difluoro-2-nitro-9h-fluoren-9-one
Overview
Description
4,7-Difluoro-2-nitro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, characterized by the presence of two fluorine atoms at the 4 and 7 positions and a nitro group at the 2 position on the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-2-nitro-9H-fluoren-9-one typically involves the following steps:
Nitration: The nitro group is introduced at the 2 position via nitration reactions using nitric acid and sulfuric acid as nitrating agents.
Oxidation: The fluorenone core is formed through oxidation of the corresponding fluorene derivative using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-2-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Oxidation: The fluorenone core can undergo further oxidation to form fluorenone derivatives with additional functional groups.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Fluorenones: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
4,7-Difluoro-2-nitro-9H-fluoren-9-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Biological Studies: Used in studies to understand the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2-nitro-9H-fluoren-9-one involves its interaction with molecular targets through its nitro and fluorine functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and its interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and biological studies.
Comparison with Similar Compounds
Similar Compounds
2,7-Difluoro-9H-fluoren-9-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-9H-fluoren-9-one: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,7-Dinitro-9H-fluoren-9-one: Contains an additional nitro group, which can significantly alter its chemical behavior and applications.
Uniqueness
4,7-Difluoro-2-nitro-9H-fluoren-9-one is unique due to the combination of fluorine and nitro groups on the fluorenone core. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in organic synthesis, material science, and medicinal chemistry.
Properties
IUPAC Name |
4,7-difluoro-2-nitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(16(18)19)5-11(15)12(8)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSRARECSIWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294782 | |
| Record name | 4,7-difluoro-2-nitro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2969-62-2 | |
| Record name | NSC98105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-difluoro-2-nitro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


